2-Bromo-3-fluorobenzoyl chloride
Overview
Description
2-Bromo-3-fluorobenzoyl chloride is a chemical compound that belongs to the class of benzoyl chlorides. It is widely used in various fields such as medical research, environmental research, and industrial research. The compound has the molecular formula C7H3BrClFO and a molecular weight of 237.45 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-Bromo-3-fluorobenzoyl chloride typically involves the use of m-fluorobenzotrifluoride as a starting material. The synthetic route includes several steps such as nitration, bromination, reduction, deamination, separation, and hydrolysis to finally obtain the target product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical processes that ensure high yield and purity. The specific details of these methods are often proprietary, but they generally follow similar steps to the laboratory synthesis, with optimizations for scalability and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-fluorobenzoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: Commonly reacts with nucleophiles to replace the chlorine atom.
Oxidation and Reduction Reactions: Can be involved in redox reactions under specific conditions.
Coupling Reactions: Often used in Suzuki–Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Such as amines and alcohols for substitution reactions.
Catalysts: Palladium catalysts are frequently used in coupling reactions.
Solvents: Organic solvents like dichloromethane and toluene are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in substitution reactions with amines, the product would be a corresponding amide.
Scientific Research Applications
2-Bromo-3-fluorobenzoyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromo-3-fluorobenzoyl chloride involves its reactivity with nucleophiles, leading to the formation of new chemical bonds. The molecular targets and pathways depend on the specific application and the nature of the nucleophile involved. For instance, in pharmaceutical synthesis, it may react with amines to form amides, which are key functional groups in many drugs.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-Bromo-3-fluorobenzoyl chloride is unique due to the presence of both bromine and fluorine atoms on the benzoyl chloride structure. This combination imparts distinct reactivity and properties, making it valuable for specific synthetic applications where other benzoyl chlorides may not be suitable.
Properties
IUPAC Name |
2-bromo-3-fluorobenzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClFO/c8-6-4(7(9)11)2-1-3-5(6)10/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIDXHLMXMWMYJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)Br)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80617938 | |
Record name | 2-Bromo-3-fluorobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80617938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000339-91-2 | |
Record name | 2-Bromo-3-fluorobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80617938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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